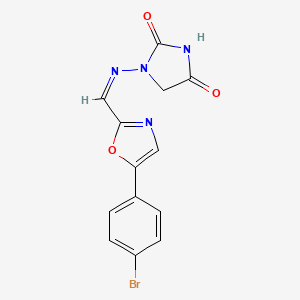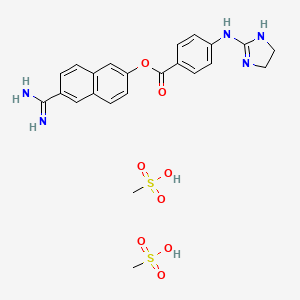![molecular formula C20H26N2O2 B1235913 (1R,9R,12S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B1235913.png)
(1R,9R,12S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1R,9R,12S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol” is a pharmacological agent known for its ability to inhibit the activity of platelet-activating factor (PAF). PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation, inflammation, and anaphylaxis . This compound is also cardiotoxic and inhibits glucose uptake, making it a subject of interest in both cardiovascular and metabolic research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PAF blockers typically involves the modification of phospholipid structures to inhibit the activity of PAF. Common synthetic routes include the acetylation of glyceryl ethers and the incorporation of specific functional groups that enhance the compound’s affinity for PAF receptors . Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of PAF blockers involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the purification of intermediates and final products through techniques such as chromatography and crystallization. Industrial methods aim to maximize yield and purity while minimizing production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
PAF blockers undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions include modified phospholipids with enhanced PAF-blocking activity and reduced cardiotoxicity. These products are often characterized by their improved pharmacokinetic and pharmacodynamic properties.
Applications De Recherche Scientifique
PAF blockers have a wide range of scientific research applications:
Chemistry: Used as reagents in the synthesis of complex organic molecules and as tools for studying lipid biochemistry.
Biology: Employed in research on cell signaling, inflammation, and immune responses.
Industry: Utilized in the development of pharmaceuticals and as additives in formulations requiring anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of PAF blockers involves the inhibition of PAF receptors on the surface of target cells. By blocking these receptors, the compound prevents PAF from exerting its effects on platelet aggregation, inflammation, and anaphylaxis . The molecular targets include PAF receptors and associated signaling pathways, such as the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways .
Comparaison Avec Des Composés Similaires
PAF blockers can be compared with other compounds that inhibit glucose uptake and exhibit cardiotoxicity:
Sodium-glucose cotransporter 2 inhibitors: These compounds also inhibit glucose uptake but have different molecular targets and mechanisms of action.
Kaempferol: A natural flavonoid that regulates glucose uptake and has cardioprotective effects.
Similar Compounds
- Empagliflozin
- Dapagliflozin
- Canagliflozin
- Ertugliflozin
- Sotagliflozin
These compounds share some pharmacological properties with PAF blockers but differ in their specific targets and therapeutic applications .
Propriétés
Formule moléculaire |
C20H26N2O2 |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
(1R,9R,12S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |
InChI |
InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11+,14?,15-,16?,17-,18?,19+,20+/m0/s1 |
Clé InChI |
CJDRUOGAGYHKKD-TXDKXUJTSA-N |
SMILES |
CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C |
SMILES isomérique |
CC[C@H]1[C@H]2CC3[C@H]4[C@@]5(C[C@@H](C2C5O)N3[C@@H]1O)C6=CC=CC=C6N4C |
SMILES canonique |
CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


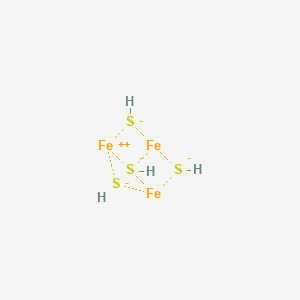
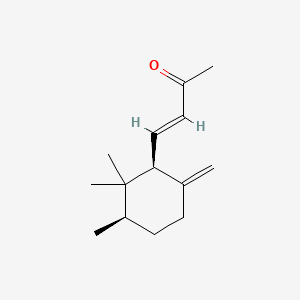
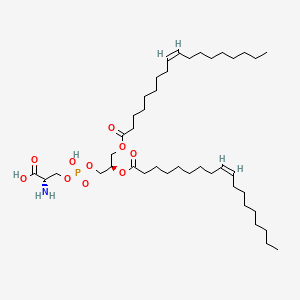
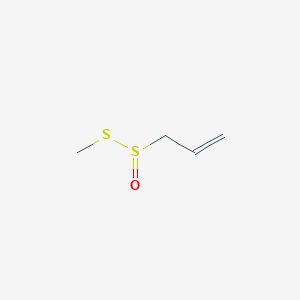
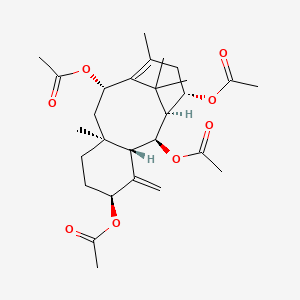
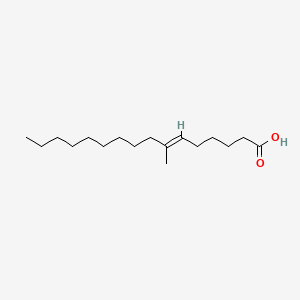
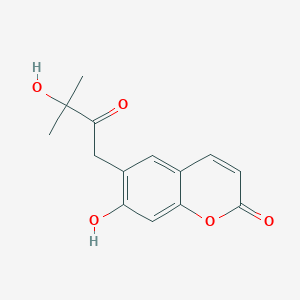
![4-N-benzylpyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B1235838.png)
![N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]-1,3-benzothiazol-2-amine](/img/structure/B1235841.png)
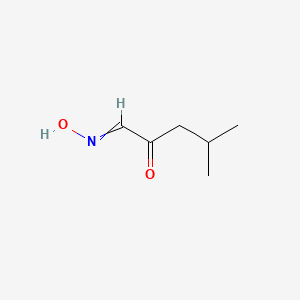
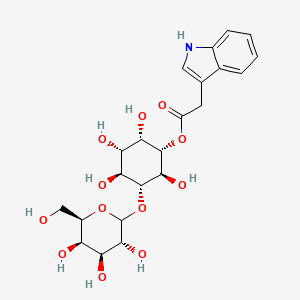
![2-[[3-(3-Chloro-4-fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino]butan-1-ol](/img/structure/B1235847.png)
